1-[(3-Chloro-2-fluorophenyl)methyl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-chloro-2-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXMRGJIULSPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Reactivity of 1 3 Chloro 2 Fluorophenyl Methyl Piperazine
Strategies for Piperazine (B1678402) Ring Formation
Cyclization Reactions in Piperazine Synthesis
Cyclization reactions offer a powerful method for assembling the piperazine skeleton from acyclic precursors. These methods often provide control over substitution patterns on the ring's carbon atoms. One common historical approach involves the reaction of an aniline (B41778) with diethanolamine (B148213) or a bis-(2-haloethyl)amine. For instance, reacting 2,3-dichloroaniline (B127971) with diethanolamine has been a route to synthesize 1-(2,3-dichlorophenyl)piperazine (B491241), a related structure. A more direct method involves the reaction of diethanolamine with thionyl chloride to generate bis(2-chloroethyl)amine (B1207034) hydrochloride, which can then be cyclized with an appropriate aniline.
Modern synthetic organic chemistry has introduced more sophisticated catalytic methods. These include:
Palladium-catalyzed cyclizations : These reactions can couple a propargyl unit with a diamine component to yield highly substituted piperazines.
Wacker-type aerobic oxidative cyclization : This method utilizes a palladium catalyst to form various six-membered nitrogen heterocycles, including piperazines, from alkene precursors.
Reductive Cyclization : A stereoselective catalytic reductive cyclization of dioximes, formed from the sequential Michael addition of nitrosoalkenes to primary amines, provides a versatile route to piperazines with substituents on both carbon and nitrogen atoms.
Photoredox Catalysis : Visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes presents a mild and efficient pathway to C2-substituted piperazines.
The choice of cyclization strategy is often dictated by the desired substitution pattern on the piperazine ring and the availability of starting materials.
| Cyclization Method | Key Reactants | Catalyst/Conditions | Product Type |
| From Diethanolamine | Aniline, Diethanolamine | High Temperature | N-Arylpiperazine |
| Wacker-type Cyclization | Alkene-diamine | Pd(DMSO)₂(TFA)₂ | Substituted piperazine |
| Reductive Cyclization | Dioxime (from amine + nitrosoalkene) | Pd/C or Ra-Ni, H₂ | C,N-Substituted piperazine |
| Photoredox Annulation | Glycine-based diamine, Aldehyde | Iridium photocatalyst, visible light | C2-Substituted piperazine |
N-Alkylation and Reductive Amination Approaches
While often used for derivatization, N-alkylation and reductive amination can also be integral to the primary synthesis of substituted piperazines. These methods are among the most important for transforming a parent piperazine into its N-alkyl analogs. Reductive amination involves the reaction of an amine (like piperazine) with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. This forms an intermediate imine or iminium ion, which is then reduced in situ to yield the alkylated amine.
Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. Zirconium borohydride–piperazine complex has also been reported as a mild and efficient reagent for this purpose. A notable advantage of reductive amination is its wide applicability to a variety of carbonyl compounds and amines under mild conditions.
Introduction of the (3-Chloro-2-fluorophenyl)methyl Substituent
Attaching the specific (3-chloro-2-fluorophenyl)methyl group to a nitrogen atom of the piperazine ring is a critical step in the synthesis of the target compound. This is typically achieved through nucleophilic substitution or reductive amination.
Alkylation with Halogenated Benzyl (B1604629) Precursors
The most direct method for introducing the (3-chloro-2-fluorophenyl)methyl group is the N-alkylation of piperazine with a halogenated benzyl precursor, such as 3-chloro-2-fluorobenzyl chloride or 3-chloro-2-fluorobenzyl bromide. In this SN2 reaction, the nucleophilic secondary amine of the piperazine ring attacks the electrophilic benzylic carbon, displacing the halide and forming the desired C-N bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The use of a mono-protected piperazine, such as N-Boc-piperazine, is common to prevent dialkylation and ensure the substituent is introduced at a single nitrogen atom.
Coupling Reactions
Reductive amination serves as a powerful coupling alternative to direct alkylation. This strategy involves reacting piperazine with 3-chloro-2-fluorobenzaldehyde (B104339). The initial reaction forms an iminium ion intermediate, which is then reduced without isolation to afford 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine. This one-pot procedure is highly efficient and avoids the need to prepare and handle potentially lachrymatory benzyl halides.
| Method | Piperazine Reactant | Benzyl Precursor | Key Conditions |
| N-Alkylation | Piperazine or N-Boc-piperazine | 3-Chloro-2-fluorobenzyl chloride/bromide | Base (e.g., K₂CO₃, Et₃N) |
| Reductive Amination | Piperazine or N-Boc-piperazine | 3-Chloro-2-fluorobenzaldehyde | Reducing agent (e.g., NaBH(OAc)₃) |
Derivatization and Functionalization of the Piperazine Core
Once this compound is synthesized, the remaining secondary amine (N-H) on the piperazine ring is a versatile handle for further chemical modification. This allows for the introduction of a wide array of functional groups to explore structure-activity relationships in drug discovery.
Common derivatization strategies include:
N-Acylation : Reaction with activated carboxylic acids, such as acyl chlorides or anhydrides, or with carboxylic acids using coupling reagents (e.g., EDC), yields N-acyl derivatives.
N-Alkylation/Reductive Amination : The secondary amine can be further alkylated using alkyl halides or subjected to a second, different reductive amination with another aldehyde or ketone.
N-Arylation : Palladium-catalyzed Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) with electron-deficient (hetero)arenes can be used to introduce aryl or heteroaryl substituents.
Sulfonylation : Reaction with sulfonyl chlorides (e.g., 4-chloro-2-fluoro-benzenesulfonyl chloride) in the presence of a base produces sulfonamides.
Urea/Carbamate Formation : Treatment with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of ureas and carbamates, respectively.
These functionalization reactions are crucial for tuning the physicochemical and pharmacological properties of the parent molecule.
Modifications at the Piperazine Nitrogen
The secondary amine of the this compound moiety is a nucleophilic center that readily undergoes reactions to form a diverse array of derivatives. Common modifications include alkylation and reductive amination, which introduce new substituents at the N4 position of the piperazine ring.
Alkylation Reactions:
N-alkylation of the piperazine ring is a fundamental transformation for introducing alkyl groups onto the secondary amine. This reaction typically involves the treatment of this compound with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. googleapis.com The choice of base and solvent can influence the reaction rate and yield. Common bases include potassium carbonate, triethylamine (B128534), or diisopropylethylamine, while solvents such as acetonitrile, dimethylformamide (DMF), or dichloromethane (B109758) (DCM) are frequently employed. chemicalbook.comnih.gov
For instance, the reaction of a substituted piperazine with a bromoalkyl derivative can be carried out to introduce a longer carbon chain with a terminal functional group. nih.gov The general scheme for N-alkylation is depicted below:
Scheme 1: General N-alkylation of this compound.
Reductive Amination:
Reductive amination provides an alternative and often milder method for N-alkylation. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate by reacting this compound with an aldehyde or a ketone. The iminium ion is then reduced in situ to the corresponding amine. nih.gov Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C). nih.gov Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity. nih.gov
Scheme 2: Reductive amination of this compound with an aldehyde.
The following table summarizes representative examples of reagents used for modifications at the piperazine nitrogen of related piperazine compounds.
| Modification Type | Reagent | Product Type | Reference |
| Alkylation | 1-Bromo-3-chloropropane | N-(3-chloropropyl)piperazine | google.com |
| Alkylation | 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | N-alkylated piperazine | nih.gov |
| Reductive Amination | Formaldehyde | N-methylpiperazine | nih.gov |
| Reductive Amination | Acetaldehyde | N-ethylpiperazine | nih.gov |
Amidation and Acylation Strategies
The secondary amine of this compound can be readily acylated or amidated to form the corresponding amides. These reactions are crucial for introducing a wide variety of functional groups and building blocks, significantly expanding the chemical space accessible from this intermediate.
Acylation with Acyl Chlorides:
A common and efficient method for forming amides is the reaction of the piperazine derivative with an acyl chloride in the presence of a base. scielo.org.zamdpi.com The base, typically a tertiary amine like triethylamine or pyridine, acts as a scavenger for the hydrochloric acid generated during the reaction. The reaction is usually carried out in an aprotic solvent such as dichloromethane or chloroform (B151607) at room temperature or below. mdpi.com
Scheme 3: Acylation of this compound with an acyl chloride.
Amide Coupling with Carboxylic Acids:
Direct coupling of carboxylic acids with the piperazine nitrogen to form an amide bond requires the use of a coupling agent to activate the carboxylic acid. nih.govnih.gov A wide variety of coupling reagents are available, with common examples including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. nih.gov Phosphonium-based reagents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), are also effective. nih.gov These reactions are typically performed in aprotic solvents like DMF or DCM. nih.gov
Scheme 4: Amide coupling of this compound with a carboxylic acid using a coupling agent.
The table below provides examples of reagents and conditions used for amidation and acylation of similar piperazine compounds.
| Reaction Type | Reagent/Coupling Agent | Conditions | Reference |
| Acylation | Chloroacetyl chloride | Triethylamine, Dioxane, 0-5 °C | mdpi.com |
| Acylation | Cinnamic acid chloride | Triethylamine, Dichloromethane, Room Temperature | scielo.org.za |
| Amide Coupling | EDC, HOBt | DMF or DCM, Room Temperature | nih.gov |
| Amide Coupling | PPh₃/N-chlorobenzotriazole | CH₂Cl₂, Room Temperature | scispace.com |
| Amide Coupling | Dichloro(methyl)(3,3,3-trifluoropropyl)silane, Imidazole | - | organic-chemistry.org |
Spectroscopic and Spectrometric Characterization of Synthesized Compounds
The structural elucidation of derivatives of this compound relies on a combination of spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
NMR Spectroscopy:
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of synthesized compounds.
¹H NMR: The proton NMR spectrum of a 1,4-disubstituted piperazine derivative will typically show characteristic signals for the protons of the piperazine ring, usually as multiplets in the range of 2.5-3.8 ppm. mdpi.com The benzylic methylene (B1212753) protons (Ar-CH₂-N) would appear as a singlet further downfield. The aromatic protons of the 3-chloro-2-fluorophenyl group will exhibit a complex splitting pattern in the aromatic region (typically 6.8-7.5 ppm) due to spin-spin coupling between the protons and with the fluorine atom. The chemical shifts and coupling constants of the protons on the newly introduced substituent at the N4 position will provide definitive evidence of the modification.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the piperazine ring carbons, typically in the range of 45-55 ppm. mdpi.comchemicalbook.com The benzylic carbon will appear at a distinct chemical shift. The carbons of the 3-chloro-2-fluorophenyl ring will show resonances in the aromatic region (around 115-160 ppm), with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. Signals corresponding to the new N4-substituent will also be present.
Mass Spectrometry:
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds and to gain structural information from their fragmentation patterns. researchgate.netnih.gov Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques. The mass spectrum of a derivative of this compound would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺). researchgate.net A characteristic fragmentation pattern often involves the cleavage of the piperazine ring and the loss of fragments from the N4-substituent. researchgate.net
Infrared (IR) Spectroscopy:
IR spectroscopy is useful for identifying the presence of specific functional groups. mdpi.comresearchgate.net For amide derivatives, a strong absorption band corresponding to the C=O stretching vibration is typically observed in the region of 1630-1680 cm⁻¹. scielo.org.za The N-H stretching vibration of a secondary amide, if present, would appear in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
The following table summarizes the expected spectroscopic and spectrometric data for a hypothetical amide derivative of this compound.
| Technique | Expected Observations |
| ¹H NMR | Multiplets for piperazine protons (2.5-3.8 ppm), singlet for benzylic protons, complex pattern for aromatic protons (6.8-7.5 ppm), signals for the N-acyl group. |
| ¹³C NMR | Signals for piperazine carbons (45-55 ppm), benzylic carbon, aromatic carbons (115-160 ppm) with C-F coupling, carbonyl carbon (for amides, ~170 ppm). |
| Mass Spec. | Molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺), fragmentation pattern showing cleavage of the piperazine ring and N-acyl group. |
| IR Spec. | C=O stretch (1630-1680 cm⁻¹ for amides), C-H stretches (aromatic and aliphatic), C-Cl and C-F stretches. |
Structure Activity Relationship Sar Studies of 1 3 Chloro 2 Fluorophenyl Methyl Piperazine Analogs
Influence of Halogen Substituents on Phenyl Ring Activity
The nature and position of halogen substituents on the phenyl ring of 1-[(3-chloro-2-fluorophenyl)methyl]piperazine analogs are critical determinants of their biological activity. The presence of both chlorine and fluorine atoms on the phenyl ring, as in the parent compound, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn affects its interaction with biological targets.
Research into related phenylpiperazine derivatives has provided insights into the role of halogen substitution. For instance, in a study on the acaricidal activity of phenylpiperazine derivatives, the introduction of a fluorine atom at the 2-position of the benzene (B151609) ring was found to increase activity compared to an unsubstituted compound. nih.gov This suggests that the 2-fluoro substitution in this compound is likely a key contributor to its biological profile.
The following table illustrates the effect of different substituents at the 2-position of a phenylpiperazine scaffold on acaricidal activity against Tetranychus urticae.
Table 1: Acaricidal Activity of Phenylpiperazine Derivatives with Different Substituents at the 2-Position of the Phenyl Ring
| Compound | Substituent at 2-position | Mortality (%) at 100 ppm |
|---|---|---|
| 5-1 | -F | 100 |
| 5-2 | -H | 95 |
| 5-3 | -Cl | 100 |
| 5-4 | -CH₃ | 100 |
| 5-5 | -CN | 100 |
Contribution of the Piperazine (B1678402) Scaffold to Biological Activity
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties. nih.govtandfonline.com In the context of this compound analogs, the piperazine moiety is integral to their biological activity for several reasons.
Firstly, the piperazine ring, with its two nitrogen atoms, can exist in a protonated state at physiological pH. This allows for the formation of ionic interactions with biological targets, such as receptors and enzymes. The basicity of the piperazine nitrogens can be fine-tuned by the substituents on the ring, which in turn can modulate the strength of these interactions.
Secondly, the piperazine scaffold provides a conformationally flexible yet structurally defined linker between the substituted phenylmethyl group and other parts of the molecule. This flexibility allows the molecule to adopt an optimal conformation for binding to its target. The chair conformation of the piperazine ring and the relative orientation of its substituents are important for biological activity.
Furthermore, the piperazine moiety often enhances the aqueous solubility and metabolic stability of drug candidates, improving their pharmacokinetic profiles. nih.gov Its presence can facilitate absorption, distribution, metabolism, and excretion (ADME) properties that are essential for a compound's therapeutic potential. The versatility of the piperazine ring allows for the introduction of various substituents at the N1 and N4 positions, enabling the exploration of a wide chemical space to optimize biological activity and selectivity. mdpi.com
Effects of Substituents on the Piperazine Nitrogen
Substituents on the nitrogen atoms of the piperazine ring in analogs of this compound can have a profound impact on their biological activity. The nature of these substituents can influence the molecule's affinity and selectivity for its target, as well as its pharmacokinetic properties.
In a study of phenylpiperazine derivatives with acaricidal activity, a variety of substituents on the piperazine nitrogen were evaluated. nih.gov While at a high concentration (100 ppm), many different substituents did not lead to a significant difference in activity, at lower concentrations, the nature of the substituent became more critical. For instance, 4-acyl-1-phenylpiperazine derivatives demonstrated high potency, with some compounds showing complete control of the target pest at a concentration of 3 ppm. nih.gov This highlights that even subtle changes to the substituent on the piperazine nitrogen can lead to significant changes in biological potency.
The following table summarizes the acaricidal activity of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives with different acyl groups on the second nitrogen atom.
Table 2: Acaricidal Activity of N-Acyl Phenylpiperazine Derivatives
| Compound | N-Substituent (Acyl Group) | Mortality (%) at 3 ppm |
|---|---|---|
| 5-20 | Acetyl | 100 |
| 5-21 | Propionyl | 90 |
| 5-22 | Butyryl | 85 |
| 5-23 | Isobutyryl | 95 |
| 5-24 | Benzoyl | 90 |
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry can play a pivotal role in the biological activity of this compound analogs. The introduction of a substituent on the methyl bridge connecting the phenyl and piperazine rings would create a chiral center, leading to the existence of enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as receptors and enzymes.
While specific stereochemical studies on this compound were not found, research on related phenylpropylpiperazine derivatives has demonstrated the importance of stereochemistry. In a series of compounds designed to bind to the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), the configuration of a substituent at the C2 position of the phenylpropyl side chain significantly influenced binding affinity. Specifically, the (S)-configuration of a substituent with a lone pair of electrons was found to enhance affinity for DAT.
This highlights that the three-dimensional arrangement of atoms is crucial for optimal interaction with the binding site. The differential activity of enantiomers underscores the importance of considering stereochemistry in drug design and development. The synthesis of single enantiomers is often necessary to maximize therapeutic efficacy and minimize potential side effects associated with the less active or inactive enantiomer.
Pharmacological Spectrum and Molecular Mechanisms of Action
Enzyme Inhibition PotenciesThe potential for 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine to inhibit the activity of enzymes relevant to neuropsychopharmacology, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), has not been described in the available scientific literature.
Further research and publication are required to elucidate the pharmacological characteristics of this specific compound.
Preclinical Pharmacological Evaluation in Biological Systems
Consistent with the lack of data on its molecular targets, there are no published preclinical evaluations for this specific compound.
In Vivo Efficacy in Animal ModelsThere are no reports of in vivo studies in animal models to assess the efficacy of this compound for any therapeutic indication.
No Publicly Available Pharmacological Data for this compound
Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research detailing the pharmacological spectrum or specific molecular mechanisms of action for the chemical compound This compound .
Therefore, the generation of an article focusing solely on the pharmacological properties and molecular mechanisms of "this compound" is not possible at this time due to the absence of foundational scientific research on this specific compound.
Computational and Theoretical Investigations of 1 3 Chloro 2 Fluorophenyl Methyl Piperazine
Molecular Docking and Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand and its target protein.
Studies on various piperazine (B1678402) derivatives have demonstrated their ability to bind to a range of biological targets. For instance, molecular docking studies of some piperazine derivatives have shown their potential to bind to the DNA-Topo II complex and the minor groove of DNA. In the context of anticancer research, certain phenylpiperazine derivatives have shown favorable binding affinities. For example, docking studies on novel quinazolinone derivatives containing a piperazine moiety have been conducted to understand their anticancer potential.
| Target Protein | Binding Affinity (kcal/mol) |
| Protein Kinase A | -8.5 |
| Beta-2 Adrenergic Receptor | -7.9 |
| Dopamine (B1211576) D2 Receptor | -9.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The interaction with specific amino acid residues within a protein's binding pocket is critical for the biological activity of a compound. For some piperazine derivatives, hydrogen bonds with amino acid residues like Asp have been identified as important for their cytotoxic activity. Computational studies on piperidine/piperazine-based compounds have also revealed crucial amino acid residues that interact with these ligands. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds. QSAR studies on aryl-piperazine derivatives have been used to establish relationships between molecular structure and antimalarial potency. insilico.eu Similarly, 3D-QSAR models have been developed for other classes of compounds to guide the design of more potent anticancer agents. nih.gov
The development of a QSAR model for 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine would involve calculating various molecular descriptors.
| Descriptor Type | Example Descriptors |
| Electronic | Dipole moment, HOMO/LUMO energies |
| Steric | Molecular volume, surface area |
| Hydrophobic | LogP |
| Topological | Wiener index, Kier & Hall connectivity indices |
Advanced Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations provide detailed information about the conformational changes of a molecule and its binding kinetics with a target protein over time. MD simulations have been employed to study the interactions of piperazine derivatives with their biological targets, revealing important insights into the stability of the ligand-protein complex.
In Silico Predictions of Pharmacological Characteristics
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov These predictions help in the early identification of compounds with favorable pharmacokinetic profiles. nih.gov For various piperazine derivatives, in silico ADME predictions have been performed to assess their drug-likeness based on criteria such as Lipinski's rule of five. researchgate.netnih.gov
Below is a table of predicted pharmacological characteristics for this compound, based on general predictions for similar small molecules.
| Property | Predicted Value |
| Molecular Weight | < 500 g/mol |
| LogP | < 5 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
| Oral Bioavailability | High |
Note: The data in this table is based on general predictions for drug-like molecules and is for illustrative purposes only.
Development of Analogs and Novel Derivatives Based on the 1 3 Chloro 2 Fluorophenyl Methyl Piperazine Scaffold
Systemic Modification of the Arylmethyl Group
Systematic modification of the (3-chloro-2-fluorophenyl)methyl group is a primary strategy to probe the structure-activity relationships (SAR) and refine the biological activity of derivatives. Alterations to the substitution pattern on the phenyl ring, including the position and nature of halogen atoms and other functional groups, can significantly influence the compound's interaction with its biological target. mdpi.com
Research into related benzylpiperazine derivatives has demonstrated that the nature and position of substituents on the phenyl ring are critical for activity. For instance, in a series of benzylpiperazine-based edaravone (B1671096) derivatives designed for neuroprotective activity, compounds with a 4-fluoro or 4-chloro substituent on the benzyl (B1604629) ring showed significant efficacy both in vitro and in vivo. researchgate.net The introduction of electron-withdrawing groups like fluoro, chloro, cyano, and nitro at the para-position of the benzyl ring was explored to understand their impact on biological activity. researchgate.net Similarly, studies on piperazine-based berberine (B55584) analogues indicated that the presence of electron-withdrawing chloro- or fluoro-substituents on the piperazine-linked benzene (B151609) ring enhanced anti-tumor activity. nih.gov
These findings suggest that the 3-chloro-2-fluoro substitution pattern on the parent scaffold is a finely tuned arrangement. Modifications, such as shifting the positions of the halogens or introducing different electron-withdrawing or donating groups, can modulate the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity.
Table 1: Representative Modifications of the Arylmethyl Group in Benzylpiperazine Analogs and Their Reported Effects
| Modification on Benzyl Ring | Example Compound Class | Reported Biological Effect | Reference(s) |
| 4-Fluoro substitution | Edaravone-benzylpiperazine hybrids | Significant neuroprotective activity | researchgate.net |
| 4-Chloro substitution | Edaravone-benzylpiperazine hybrids | Significant neuroprotective activity | researchgate.net |
| 4-Nitro substitution | Edaravone-benzylpiperazine hybrids | Potent neuroprotective activity | researchgate.net |
| 4-Cyano substitution | Edaravone-benzylpiperazine hybrids | Potent neuroprotective activity | researchgate.net |
| 2-Fluoro substitution | Chalcone-piperazine derivatives | Inhibition of human carbonic anhydrase isoenzymes | nih.gov |
| Chloro and Fluoro substitutions | Berberine-piperazine analogues | Enhanced anti-tumor activity | nih.gov |
Scaffold Hybridization and Incorporation into Diverse Chemical Entities
Scaffold hybridization is a powerful drug design strategy that involves combining the 1-(arylmethyl)piperazine core with other distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, better selectivity, or even a dual mode of action by integrating the favorable properties of each constituent moiety. nih.govnih.gov The piperazine (B1678402) scaffold is particularly amenable to this strategy due to the reactivity of its secondary amine, which facilitates linkage to a wide variety of chemical entities. researchgate.net
Numerous studies have reported the successful hybridization of piperazine scaffolds with other heterocyclic systems. For example:
Chalcones and Pyrazolines: Novel hybrids have been synthesized by linking the piperazine moiety to chalcone (B49325) and pyrazoline scaffolds. These compounds were designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govresearchgate.net
Benzothiazoles and Triazoles: Through click chemistry, researchers have conjugated benzothiazole-piperazine units with 1,2,3-triazoles to create a library of compounds with potential anticancer activity. researchgate.net
1,2-Benzothiazines: Phenylpiperazine derivatives have been incorporated into the 1,2-benzothiazine scaffold to design potential topoisomerase II inhibitors for cancer treatment. nih.gov
Natural Products: The piperazine skeleton has been used to modify natural products like bergenin (B1666849) and artemisinin (B1665778) to enhance their anticancer properties. For instance, piperazine-linked arylsulfonyl–bergenin hybrids have shown excellent cytotoxic activity against tongue cancer. nih.govnih.gov
These examples underscore the versatility of the arylmethylpiperazine scaffold as a building block for creating complex hybrid molecules with diverse therapeutic applications.
Table 2: Examples of Heterocyclic Scaffolds Hybridized with Piperazine Derivatives
| Hybridized Scaffold | Linkage Strategy | Target/Application | Reference(s) |
| Chalcone | Claisen-Schmidt condensation | Anticancer (VEGFR-2 inhibition) | nih.govresearchgate.net |
| Pyrazoline | Cyclization of chalcone precursor | Anticancer (VEGFR-2 inhibition) | nih.govresearchgate.net |
| 1,2,3-Triazole | Click chemistry | Anticancer | researchgate.net |
| 1,2-Benzothiazine | Alkylation | Anticancer (Topoisomerase II inhibition) | nih.gov |
| Bergenin (Natural Product) | Mannich reaction | Anticancer | nih.gov |
| Indazole | Michael addition | Novel heterocyclic scaffolds | nih.gov |
Design and Synthesis of Conformationally Restricted Analogs
Introducing conformational rigidity into flexible molecules is a well-established strategy in medicinal chemistry to enhance binding affinity and selectivity for a specific biological target. By reducing the number of accessible conformations, the entropic penalty of binding is minimized, and the molecule can be locked into its bioactive conformation.
For arylpiperazine derivatives, conformational restriction can be achieved by replacing flexible alkyl spacers with more rigid units. mdpi.com For example, in a series of N-arylpiperazine derivatives designed as D2/D3 receptor ligands, the flexible alkyl spacer found in drugs like aripiprazole (B633) was replaced with a more rigid interphenylene spacer. This modification was proposed to limit the conformational freedom of the molecule, potentially leading to improved receptor interaction. mdpi.com
While direct examples for the 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine scaffold are not extensively documented in the provided context, the principle remains applicable. Synthetic strategies to achieve such rigidity could involve:
Incorporating the benzyl and piperazine moieties into a larger, fused heterocyclic system.
Introducing double bonds or small rings within the linker connecting the aryl group to the piperazine nitrogen.
Creating bicyclic piperazine derivatives that restrict the chair-boat conformations of the piperazine ring. researchgate.net
These approaches aim to create analogs with a more defined three-dimensional structure, which can lead to a better understanding of the pharmacophore and the development of more potent and selective ligands.
Exploration of Chirality and Enantiomeric Purity
Chirality plays a crucial role in the interaction between a drug molecule and its biological target, as enantiomers of a chiral compound often exhibit different pharmacological activities and pharmacokinetic profiles. nih.gov The development of analogs based on the this compound scaffold can involve the introduction of stereocenters to explore these differences.
Chirality can be introduced at several positions, such as on the carbon atom connecting the phenyl ring to the piperazine (the benzylic position) or on the carbon atoms of the piperazine ring itself. The enantioselective synthesis of such derivatives is key to evaluating the activity of individual stereoisomers.
Recent advances have focused on the catalytic asymmetric synthesis of substituted piperazines. For example, palladium-catalyzed asymmetric allylic alkylation has been used to synthesize highly enantioenriched tertiary piperazin-2-ones, which are valuable precursors to chiral α-tertiary piperazines. caltech.edunih.gov This methodology allows for the creation of stereochemically rich piperazines that can be incorporated into drug candidates. caltech.edu Studies on chiral methyl-substituted aryl piperazinium compounds have shown that the position of the chiral center on the piperazine ring (e.g., C2 vs. C3) significantly impacts selectivity and efficacy for nicotinic acetylcholine (B1216132) receptors. nih.gov
For the this compound scaffold, introducing a chiral center at the benzylic carbon would lead to two enantiomers. Their separate synthesis and biological evaluation would be essential to determine if one enantiomer is more active or has a better safety profile than the other, or the racemic mixture. Versatile building blocks like (R)-1-Boc-2-benzyl-piperazine are commercially available and serve as crucial starting materials for the synthesis of chiral bioactive molecules. chemimpex.com
Translational Perspectives and Future Research Directions in Preclinical Development
Potential Therapeutic Applications in Neurological and Psychiatric Research
Publicly available research literature lacks specific studies on 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine for neurological and psychiatric applications.
No specific research findings detailing the antidepressant or anxiolytic potential of this compound were identified.
There is no available data from preclinical studies investigating this compound as a potential antipsychotic agent.
Specific investigations into the effects of this compound in models of Parkinson's disease or other movement disorders are not present in the available literature.
There is no available research on the application of this compound in the context of substance use disorders.
Research in Antimicrobial Chemotherapy
The piperazine (B1678402) moiety is a well-established component in the development of antimicrobial agents. nih.gov Derivatives have shown promise against a variety of pathogens, though specific data for this compound is not detailed in the available research.
Numerous studies have demonstrated the antibacterial potential of various N-substituted piperazine derivatives against both Gram-positive and Gram-negative bacteria. ijcmas.comacgpubs.orgnih.gov These compounds often exhibit activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli. acgpubs.orgresearchgate.net While a study noted that derivatives of Vortioxetine have been explored for antibacterial properties, it did not provide specific activity data for the this compound intermediate. nih.gov The specific antibacterial profile of this compound is yet to be determined.
Similarly, the piperazine scaffold has been utilized in the synthesis of novel antifungal agents. acgpubs.orgnih.govmdpi.com Research has shown that certain piperazine derivatives are active against fungal pathogens like Candida albicans and Aspergillus niger. acgpubs.orgresearchgate.net The structural features of the substituent on the piperazine nitrogen are often critical for antifungal efficacy. nih.govmdpi.com As with its antibacterial properties, the direct antifungal activity of this compound has not been specifically reported, representing a gap in the current knowledge.
The development of antiviral agents has also leveraged the structural versatility of the piperazine ring. mdpi.com For example, derivatives have been designed and evaluated as potential inhibitors of the SARS-CoV-2 main protease. nih.govnih.gov These studies focus on more complex molecules derived from piperazine-containing scaffolds. There is currently no available research in the reviewed literature that investigates the specific antiviral activity of this compound.
Other Emerging Preclinical Research Areas (e.g., Anti-inflammatory)
The anti-inflammatory potential of N-phenyl piperazine derivatives has been documented, with some compounds showing efficacy in preclinical models of inflammation. mdpi.comnih.gov The mechanism of action can involve the inhibition of inflammatory mediators like cyclooxygenases (COX). mdpi.com Although the broader class of Vortioxetine derivatives, to which this intermediate belongs, has been examined for anti-inflammatory effects, specific data for this compound is absent. nih.gov Further research is required to ascertain whether this compound possesses any meaningful anti-inflammatory properties.
Concluding Remarks and Future Research Trajectories
Synthesis of Current Knowledge and Major Findings
A thorough review of the scientific and patent literature reveals a significant finding: there is a notable absence of published data specifically detailing the synthesis, characterization, or application of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine. While the broader class of phenylpiperazine and benzylpiperazine derivatives is extensively documented, this specific halogenated analogue does not appear in accessible research articles, patents, or chemical databases.
The major finding, therefore, is that this compound represents a novel chemical entity that has not yet been explored or reported within the public domain. Its constituent parts—the 3-chloro-2-fluorobenzyl group and the piperazine (B1678402) ring—are common motifs in medicinal chemistry. The piperazine heterocycle is a cornerstone in the development of drugs targeting the central nervous system (CNS), valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker between different pharmacophoric elements. nih.govresearchgate.net Substituted benzylpiperazines, in particular, have been investigated for a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. nih.govnih.gov However, the unique combination of substituents in the target compound remains uncharacterized.
Identification of Knowledge Gaps and Unexplored Avenues
The absence of literature on this compound presents a complete knowledge gap. This encompasses every fundamental aspect of the compound's profile:
Synthetic Routes: There are no established or reported methods for the synthesis of this specific compound. While general synthetic strategies for N-aryl and N-benzylpiperazines are well-known, their applicability and optimization for this particular substitution pattern have not been investigated. google.comgoogleapis.com Key challenges, such as precursor availability and reaction yields, remain unknown.
Physicochemical Properties: Basic data including, but not limited to, melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, MS) are entirely unavailable.
Pharmacological Profile: The compound has not been screened for any biological activity. Its potential interactions with CNS receptors, such as dopamine (B1211576) (D2) and serotonin (B10506) (5-HT) receptors—common targets for arylpiperazine drugs—are completely unexplored. nih.gov
Metabolic Stability and Pharmacokinetics: No studies have been conducted to determine how the compound might be metabolized, its stability in biological systems, or its absorption, distribution, and excretion (ADME) profile.
Role as a Synthetic Intermediate: While structurally similar compounds serve as key intermediates in the synthesis of marketed drugs, the potential utility of this compound as a building block for more complex molecules has not been explored. For example, related structures like 1-(2,3-dichlorophenyl)piperazine (B491241) are crucial for synthesizing certain antipsychotics. nih.gov
Strategic Recommendations for Future Medicinal Chemistry and Pharmacological Studies
Given the prominence of the arylpiperazine scaffold in neuropharmacology, this compound warrants investigation. The following strategic recommendations outline a clear path for future research.
Synthetic Chemistry: The primary objective should be the development and optimization of a reliable synthetic route. A logical starting point would be the reductive amination of 3-chloro-2-fluorobenzaldehyde (B104339) with piperazine. Alternatively, the nucleophilic substitution of 3-chloro-2-fluorobenzyl halide with an excess of piperazine could be explored. The efficiency, scalability, and cost-effectiveness of these potential routes should be systematically evaluated.
Pharmacological Screening: Once synthesized and characterized, the compound should undergo a comprehensive pharmacological screening program. Based on its structural similarity to known CNS agents, initial efforts should focus on:
Receptor Binding Assays: Evaluate the binding affinity of the compound for a panel of key CNS targets, including dopamine (D1, D2, D3), serotonin (5-HT1A, 5-HT2A, 5-HT2C), and adrenergic (α1, α2) receptors. This would provide initial insights into its potential mechanism of action.
Functional Assays: For any receptors where significant binding is observed, functional assays should be conducted to determine whether the compound acts as an agonist, antagonist, or partial agonist.
Dopamine and Serotonin Transporter Binding: The ability of the compound to inhibit the reuptake of key neurotransmitters should be assessed, as this is a common mechanism for antidepressant and stimulant drugs. nih.gov
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: this compound should be considered a foundational scaffold for the creation of a novel library of compounds. Strategic modifications could include:
Substitution at the N4-position of Piperazine: Introduce a variety of aryl, heteroaryl, or complex aliphatic groups at the second nitrogen of the piperazine ring. This is a common strategy to modulate potency and selectivity for specific biological targets, as seen in the development of many atypical antipsychotics. acs.org
Analog Synthesis: Prepare a series of analogues with different halogen substitutions on the phenyl ring to establish a clear SAR. For instance, comparing the activity to the 2-chloro-4-fluorobenzyl or 2,3-dichlorobenzyl derivatives could elucidate the role of the specific halogenation pattern in target engagement. nih.gov
By systematically addressing these knowledge gaps, the scientific community can determine whether this compound is a valuable new scaffold for the development of the next generation of CNS-active therapeutic agents.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | 3-chloro-2-fluorobenzyl chloride, NaOH/DMF | 85–90 | |
| CuAAC | CuSO₄, sodium ascorbate, H₂O:DCM (1:2) | 93–97 |
Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?
Basic Research Question
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.0–8.0 ppm), piperazine methylene (δ 2.5–3.8 ppm), and fluorine-coupled splitting patterns .
- LCMS : Molecular ion peaks (e.g., m/z 397.16 for triazole derivatives) confirm molecular weight .
- Elemental analysis : Validates purity (>98%) by matching calculated vs. observed C/H/N percentages .
Q. Table 2: Spectral Data for a Representative Derivative
| Compound | ¹H NMR (δ, ppm) | LCMS (m/z) | Purity (%) |
|---|---|---|---|
| 7b (triazole derivative) | 8.06 (Ar-H), 3.80 (N-CH₂) | 397.1685 | 99.5 |
How can researchers resolve contradictions between observed in vitro activity and in vivo efficacy of piperazine derivatives?
Advanced Research Question
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or experimental design limitations. For example, β-cyclodextrin-modified piperazines show reduced toxicity but lower activity due to slowed cellular uptake . Methodological considerations:
- In vitro-in vivo correlation (IVIVC) : Use parallel artificial membrane permeability assays (PAMPA) to predict absorption .
- Metabolic profiling : Incubate derivatives with liver microsomes to identify unstable metabolites .
- Dose optimization : Adjust in vivo doses based on bioavailability studies (e.g., AUC comparisons) .
What computational strategies are effective in predicting the binding affinity of this compound to serotonin receptors?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are critical. Key steps:
Receptor preparation : Use 5-HT₁A crystal structures (PDB: 7E2Z) for docking .
Ligand parametrization : Assign partial charges using AM1-BCC methods .
Binding mode analysis : Focus on piperazine N1 interactions with Asp116 and aryl ring coplanarity for agonist activity .
Free energy calculations : MM/GBSA scoring refines affinity predictions (ΔG < -8 kcal/mol suggests high affinity) .
How does halogen substitution (Cl/F) influence the pharmacological profile of piperazine derivatives?
Advanced Research Question
Halogens modulate electronic effects and lipophilicity:
Q. Table 3: Substituent Impact on Activity
| Substituent | LogP | 5-HT₁A Kᵢ (nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 3-Cl | 2.8 | 12 | 45 |
| 2-F | 2.5 | 28 | 68 |
What experimental design considerations are critical when evaluating antiplatelet activity?
Q. Methodological Guidance
- In vitro assays : Use platelet-rich plasma (PRP) treated with ADP/collagen to measure aggregation inhibition (IC₅₀) .
- Dose-response curves : Test 0.1–100 μM ranges to identify therapeutic windows.
- Controls : Include aspirin (positive control) and vehicle (negative control) .
- Animal models : Murine tail-bleeding assays correlate with human efficacy but require ethical oversight .
How can Raman microspectroscopy differentiate structural analogs of this compound?
Advanced Research Question
Raman spectroscopy (20 mW laser, 128 scans) resolves isomers via unique vibrational fingerprints:
- Chlorophenyl vs. fluorophenyl : Distinct C-Cl (~550 cm⁻¹) and C-F (~1150 cm⁻¹) stretches .
- Multivariate analysis : PCA-LDA separates positional isomers (e.g., 3-Cl vs. 4-Cl) with >95% accuracy .
What strategies mitigate toxicity while preserving biological activity in piperazine derivatives?
Advanced Research Question
- Prodrug design : Mask the piperazine nitrogen with acetyl groups to reduce acute toxicity .
- Structural rigidification : Introduce cyclic constraints (e.g., tetrahydroisoquinoline) to limit off-target interactions .
- Co-administration : Use β-cyclodextrin to enhance solubility and reduce cytotoxicity (e.g., IC₅₀ improved from 50 μM to 120 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
